molecular formula C5H5BO4S B188264 2-Carboxythiophene-5-boronic acid CAS No. 465515-31-5

2-Carboxythiophene-5-boronic acid

Cat. No.: B188264
CAS No.: 465515-31-5
M. Wt: 171.97 g/mol
InChI Key: OQGIKNPOYTVNNF-UHFFFAOYSA-N
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Description

2-Carboxythiophene-5-boronic acid is a useful research compound. Its molecular formula is C5H5BO4S and its molecular weight is 171.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Carboxythiophene-5-boronic acid, also known as 5-boronothiophene-2-carboxylic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the this compound acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key process in organic synthesis, allowing for the formation of complex organic compounds . The reaction can be used to create a wide variety of products, depending on the specific reagents and conditions used . The this compound, as a boron reagent, plays a crucial role in this process .

Pharmacokinetics

The compound’s molecular formula is c5h5bo4s, and it has a molecular weight of 17197 .

Result of Action

The use of this compound in the Suzuki-Miyaura coupling reaction results in the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, which can have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a wide range of conditions, making it a versatile tool in organic synthesis .

Biochemical Analysis

Biochemical Properties

2-Carboxythiophene-5-boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition studies. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where this compound acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction leads to the inhibition of the enzyme’s activity, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation of signaling pathways can result in changes in gene expression, affecting various cellular processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, particularly serine proteases, through the formation of a covalent bond with the serine residue. This binding leads to the inhibition of enzyme activity, preventing the substrate from accessing the active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a decrease in its inhibitory activity and effectiveness in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further increase in activity is observed. Toxicity studies in animal models have highlighted the importance of optimizing dosage to achieve the desired biochemical effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, including oxidation and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical assays .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting sequences. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity. The subcellular distribution of this compound can impact its function, as it may interact with different biomolecules depending on its localization .

Properties

IUPAC Name

5-boronothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGIKNPOYTVNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381557
Record name 2-Carboxythiophene-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465515-31-5
Record name 5-Boronothiophene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0465515315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carboxythiophene-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(DIHYDROXYBORYL)-2-THIOPHENECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BORONOTHIOPHENE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WHT45A52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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